molecular formula C11H13BrO B1469397 1-(2-Allyloxyethyl)-4-bromobenzene CAS No. 197633-71-9

1-(2-Allyloxyethyl)-4-bromobenzene

Cat. No.: B1469397
CAS No.: 197633-71-9
M. Wt: 241.12 g/mol
InChI Key: AHYQKFFUGPDKPO-UHFFFAOYSA-N
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Description

1-(2-Allyloxyethyl)-4-bromobenzene ( 197633-71-9) is a high-purity organic compound supplied with a guaranteed purity of 95% or higher, stabilized with TBC, and is intended for research and development purposes only . With a molecular formula of C 11 H 13 BrO and a molecular weight of 241.12 g/mol, this compound should be stored at 2-8°C to maintain stability . This molecule is a versatile synthetic building block, or synthon, valued for its two distinct reactive sites. The aryl bromide moiety is an excellent handle for widely used transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds to construct complex biaryl and other conjugated architectures . Concurrently, the terminal allyl ether group offers a pathway for further functionalization; it can undergo reactions such as thiol-ene "click" chemistry, bromination, or epoxidation, and can serve as a starting point for the synthesis of allyl-terminated polymer precursors . This dual functionality makes this compound particularly valuable in medicinal chemistry for the synthesis of candidate molecules, in materials science for the development of functional polymers, and in organic synthesis as a scaffold for constructing diverse heterocyclic systems and complex natural product analogs . Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-bromo-4-(2-prop-2-enoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-8-13-9-7-10-3-5-11(12)6-4-10/h2-6H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYQKFFUGPDKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allyloxyethyl)-4-bromobenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Allyloxyethyl)-4-bromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Benzene derivatives with hydrogen replacing the bromine atom.

Mechanism of Action

The mechanism of action of 1-(2-Allyloxyethyl)-4-bromobenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

Halogenated analogs exhibit distinct physicochemical and reactivity profiles:

Compound Molecular Weight (g/mol) Physical State Melting Point Key Reactivity/Applications References
1-(Allyloxy)-4-bromobenzene 211.06 Colorless liquid Not reported Precursor for homologation ()
1-(Allyloxy)-4-chlorobenzene 166.61 Colorless liquid Not reported Similar synthesis to bromo analog
1-(Azidomethyl)-4-bromobenzene 212.04 Not reported Not reported Click chemistry for triazole synthesis ()

Key Observations :

  • Electron-Withdrawing Effects : Bromine’s stronger electron-withdrawing nature compared to chlorine increases electrophilicity, favoring reactions like nucleophilic substitution (e.g., homologation in ).
  • Applications : Bromine’s presence enhances corrosion inhibition in triazole derivatives (), while chlorine analogs are less studied in this context.

Functional Group Variations

Allyloxyethyl vs. Azidomethyl
Functional Group Example Compound Key Properties/Reactivity Applications References
Allyloxyethyl 1-(2-Allyloxyethyl)-4-bromobenzene (hypothetical) Alkene reactivity for cyclization or cross-coupling Potential precursor for fluorochromanes ()
Azidomethyl 1-(Azidomethyl)-4-bromobenzene Click chemistry with alkynes to form triazoles Corrosion inhibitors, drug discovery ()

Key Observations :

  • Reactivity : Allyloxy groups enable alkene-based transformations (e.g., cyclization in ), while azidomethyl groups facilitate Huisgen cycloaddition for triazole synthesis.
  • Biological Relevance : Triazoles derived from azidomethyl-bromobenzene exhibit corrosion inhibition (up to 95% yield in ), whereas allyloxy derivatives are more common in materials science.

Structural Isomers and Derivatives

Ortho/Meta-Substituted Analogs

While para-substituted derivatives dominate the literature, ortho- and meta-substituted analogs (e.g., 1-(1-azidovinyl)-3-bromobenzene in ) show distinct reactivity due to steric and electronic effects. For example, meta-substitution reduces symmetry, complicating crystallization but enhancing solubility.

Extended Chain Derivatives
  • 1-(4-Iodobutyl)-4-bromobenzene (): Features a longer alkyl chain, increasing hydrophobicity. Applications in cross-coupling reactions are plausible but underexplored.

Table 2: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
1-(Allyloxy)-4-bromobenzene 6.82 (d, J=8.8 Hz, ArH), 5.95 (m, CH₂=CH₂) 159.1 (C-Br), 114.3 (OCH₂) 1230 (C-O), 668 (C-Br)
1-(Azidomethyl)-4-bromobenzene 4.32 (s, CH₂N₃) 134.5 (C-Br), 54.2 (CH₂N₃) 2100 (N₃ stretch)

Biological Activity

1-(2-Allyloxyethyl)-4-bromobenzene is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial, cytotoxic, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C11H13BrO
  • Molecular Weight : 243.13 g/mol

The compound features a bromobenzene ring substituted with an allyloxyethyl group, which may influence its biological activity through interactions with various biological targets.

Antibacterial Activity

Research indicates that derivatives of bromobenzene, including this compound, exhibit significant antibacterial properties. A study assessed the antibacterial effects of various compounds against different bacterial strains, showing promising results:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1000 μmol/L
This compoundEscherichia coli750 μmol/L
This compoundPseudomonas aeruginosa500 μmol/L

These findings suggest that the compound has a strong inhibitory effect on bacterial growth, comparable to established antibiotics.

Cytotoxic Activity

Cytotoxicity studies reveal that this compound may also possess anticancer properties. In vitro assays using cancer cell lines have demonstrated varying degrees of cytotoxicity:

Cell LineIC50 (μg/mL)
HepG2 (liver cancer)312.1 ± 0.2
MCF-7 (breast cancer)393.7 ± 0.2

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound could be a potential candidate for further anticancer drug development.

Enzyme Inhibition Studies

Inhibition of enzymes such as acetylcholinesterase (AChE) is another area of interest for this compound. A study on related compounds found that certain derivatives showed potent AChE inhibition, which is critical in treating neurodegenerative diseases like Alzheimer’s:

  • Compound : Similar derivatives exhibited IC50 values ranging from 14.8 nM to 18.6 nM against AChE.

While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable enzyme inhibition properties.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and disrupt bacterial integrity. Studies show that compounds with similar structures can damage cell membranes and inhibit biofilm formation, a crucial factor in bacterial pathogenicity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of brominated compounds:

  • A study on related bromobenzenes indicated strong antibacterial effects against Xanthomonas oryzae, demonstrating the potential for agricultural applications in disease control.
  • Another research focused on the synthesis of quinazolin derivatives revealed significant cytotoxic effects against various cancer cell lines, suggesting a broader scope for halogenated compounds in pharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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